Phe-Arg

Description

Properties

IUPAC Name |

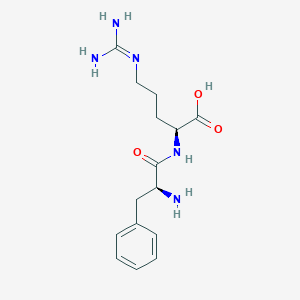

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZILORBBPKKGRI-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924605 | |

| Record name | N~2~-(2-Amino-1-hydroxy-3-phenylpropylidene)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1238-09-1 | |

| Record name | L-Phenylalanyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1238-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001238091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(2-Amino-1-hydroxy-3-phenylpropylidene)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Stepwise Coupling Using Fmoc and Pbf Protecting Groups

Liquid-phase synthesis remains a cornerstone for Phe-Arg preparation, particularly for derivatives like Cbz-Phe-Arg-AMC. The process involves sequential coupling and deprotection steps:

-

Condensation of AMC with Fmoc-Arg(pbf)-OH :

-

The guanidine side chain of arginine is protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonamide (Pbf), while the α-amine uses fluorenylmethoxycarbonyl (Fmoc) protection.

-

Coupling agents such as HATU or HCTU in dimethylformamide (DMF) or dichloromethane (DCM) facilitate the reaction, achieving yields >85%.

-

-

Fmoc Depletion and Cbz-Phe-OH Coupling :

Advantages and Limitations

-

Advantages : High purity (>95%), compatibility with sensitive substrates like AMC.

-

Limitations : Requires hazardous solvents (e.g., DMF, TFA) and multi-step purification.

Solventless Mechanochemical Synthesis via Reactive Extrusion

Twin-Screw Extruder for Continuous Production

Reactive extrusion bypasses traditional solvent use, enabling gram-scale synthesis of dipeptides like aspartame, a model for this compound:

Scalability and Environmental Impact

-

Throughput : 50–100 g/hour achievable with optimized screw design.

-

Sustainability : Eliminates DMF and dichloromethane, reducing waste by 70% compared to liquid-phase methods.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Fmoc-Based SPPS for Macrocyclic Analogues

While SPPS is typically used for longer peptides, it has been adapted for this compound-containing macrocycles:

Performance Metrics

Prebiotic and Non-Traditional Synthesis Methods

Cyclic Dipeptide Formation Under Simulated Early Earth Conditions

Prebiotic routes using trimetaphosphate (P3m) demonstrate abiotic this compound formation potential:

Chemical Reactions Analysis

Types of Reactions

Phenylalanine-arginine can undergo various chemical reactions, including:

Oxidation: The phenylalanine moiety can be oxidized to form phenylpyruvic acid.

Reduction: Reduction reactions can modify the arginine side chain, potentially converting the guanidino group to an amino group.

Substitution: The amino groups in both phenylalanine and arginine can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides.

Major Products

Oxidation: Phenylpyruvic acid, urea derivatives.

Reduction: Amino derivatives of arginine.

Substitution: Alkylated or acylated phenylalanine-arginine derivatives.

Scientific Research Applications

Pharmacological Applications

Phe-Arg plays a crucial role in pharmacology, particularly in the development of peptides that target melanocortin receptors. These receptors are involved in numerous physiological processes, including energy homeostasis, pigmentation, and inflammation.

Melanocortin Receptor Agonists

Research has identified the His-Phe-Arg-Trp sequence as a vital component for melanocortin receptor selectivity. Peptides modified at these positions have shown varying degrees of agonistic and antagonistic activity at the MC1, MC3, MC4, and MC5 receptors. For instance, a study developed peptide libraries that revealed a selective agonist for the MC4 receptor with over 4700-fold selectivity against the MC3 receptor . This specificity is critical for designing drugs that minimize side effects while maximizing therapeutic efficacy.

Cardiovascular Effects

The C-terminal Arg-Phe motif is essential for the bioactivity of certain peptides influencing cardiovascular functions. Studies demonstrated that peptides containing this sequence could induce significant increases in mean arterial pressure and heart rate in conscious rats, indicating potential applications in treating cardiovascular disorders .

Neurobiological Applications

This compound is also implicated in neurobiology, particularly concerning neuropeptides that regulate various physiological responses.

RFamide Peptides

Peptides with the Arg-Phe motif have been classified as RFamide peptides, which exhibit a range of biological activities including neuroexcitatory functions. The RFamide system has been linked to mechanisms involved in stress responses and pain modulation . Understanding these pathways opens avenues for therapeutic interventions targeting neurological disorders.

Alzheimer's Disease Research

Recent studies have explored this compound mimetics as potential therapeutic agents for Alzheimer's disease by targeting glutamyl cyclase (QC), an enzyme involved in amyloid precursor protein processing. Such developments may lead to novel treatments aimed at modifying disease progression .

Antioxidant Properties

The antioxidant potential of compounds related to this compound has been investigated, particularly concerning oxidative stress-related diseases. A study found that certain nitrogen compounds derived from organic synthesis exhibited strong antiradical efficiency and protective effects against cell death induced by oxidative stress . This suggests that this compound derivatives could serve as protective agents in various pathological conditions.

Synthesis and Measurement Techniques

Innovative synthetic methods for producing this compound derivatives have improved measurement techniques for related biological assays. For example, a new method using 7-amino-4-methylcoumarin as a substrate has enhanced the accuracy and specificity of measuring defibrase activity compared to traditional methods . This advancement underscores the importance of this compound in developing reliable analytical techniques in biochemical research.

Summary of Findings

Mechanism of Action

The mechanism by which phenylalanine-arginine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it can:

Enzyme Inhibition: Act as a competitive inhibitor for enzymes that recognize phenylalanine or arginine residues.

Signal Transduction: Participate in signaling pathways by interacting with receptors or other proteins.

Cell Penetration: Facilitate the transport of molecules across cell membranes due to its amphipathic nature.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phe-Arg can be compared to structurally or functionally related peptides and derivatives. Below is an analysis of key similarities and differences:

Structural Analogs

2.1.1. Z-Phe-Arg 7-amido-4-methylcoumarin hydrochloride (C33H36N6O6·HCl)

- Molecular Weight : 649.14 g/mol .

- Application : Used as a kallikrein substrate with ≥95% purity for protease activity assays .

- Key Difference : The addition of a 7-amido-4-methylcoumarin group enhances fluorescence upon enzymatic cleavage, making it more sensitive than this compound β-naphthylamide for high-throughput screening .

2.1.2. FMRF-NH2 (Phe-Met-Arg-Phe-NH2)

- Structure : A tetrapeptide with a C-terminal amidation, initially isolated from mollusks but later detected in mammalian brains .

- Function: Modulates opioid antinociception by antagonizing met-enkephalin-Arg-Phe (YGGFMRF) and morphine analgesia .

- Key Difference : Despite sharing the this compound motif, FMRF-NH2 exhibits neuropeptide activity rather than serving as an enzyme substrate. Its effects are reversed by proglumide, a cholecystokinin (CCK) antagonist, indicating a receptor-mediated mechanism absent in this compound .

Functional Analogs

2.2.1. Gly-Tyr and Met-Gly

- Role : Preferred substrates for Enzyme IV, which poorly hydrolyzes this compound .

- Key Difference: These dipeptides lack basic amino acids (e.g., arginine), leading to divergent enzyme specificity. Enzyme III, which cleaves this compound, shows broad activity toward tripeptides and basic residues, unlike Enzyme IV .

Data Table: Comparative Analysis of this compound and Analogs

Research Findings and Contrasts

Enzyme Specificity :

- This compound is rapidly hydrolyzed by Enzyme III but poorly cleaved by Enzyme IV, which prefers neutral residues (e.g., Gly-Tyr) .

- Z-Phe-Arg-AMC’s fluorescence-based design allows real-time kinetic studies, unlike this compound β-naphthylamide’s endpoint detection .

Biological Interactions: FMRF-NH2 antagonizes opioid analgesia, while this compound derivatives lack direct neurological effects . Bovine FMRF-NH2-like immunoreactivity (FMRF-NH2-IR) differs structurally from the clam-derived peptide, suggesting species-specific modifications absent in synthetic this compound analogs .

Thermodynamic Stability :

- This compound β-naphthylamide requires sub-zero storage (-20°C) for stability, whereas Z-Phe-Arg-AMC is stable at room temperature for short-term use .

Biological Activity

Introduction

Phe-Arg, a dipeptide composed of phenylalanine (Phe) and arginine (Arg), has garnered attention due to its diverse biological activities. This article explores the biological functions, mechanisms of action, and potential therapeutic applications of this compound based on existing research findings.

Biological Functions

This compound exhibits various biological activities, including:

- Antifungal Activity : Research indicates that derivatives of this compound, such as His-Phe-Arg-Trp-NH2, demonstrate significant antifungal properties against Cryptococcus neoformans. This activity is linked to the modulation of melanocortin signaling pathways, suggesting a potential for therapeutic applications in fungal infections .

- Regulation of Physiological Processes : this compound is involved in several physiological functions, including energy homeostasis, insulin secretion, and reproductive hormone regulation. It interacts with G protein-coupled receptors (GPCRs), influencing metabolic pathways and hormonal balances .

- Neuroprotective Effects : Studies have shown that this compound can exert neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells. This property may have implications for neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound include:

- Receptor Interaction : this compound acts as a ligand for various GPCRs, influencing intracellular signaling cascades that regulate metabolic and hormonal functions. For instance, its interaction with GPR103 has been implicated in appetite regulation and energy expenditure .

- Modulation of Inflammatory Responses : this compound has been shown to modulate inflammatory pathways by influencing cytokine production. It can enhance the release of anti-inflammatory cytokines while suppressing pro-inflammatory mediators, thus playing a role in immune response regulation .

- Antioxidant Activity : The dipeptide exhibits antioxidant properties, contributing to cellular protection against oxidative damage. This activity is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor .

Table 1: Summary of Biological Activities of this compound

Case Study: Antifungal Properties

A study evaluated the antifungal efficacy of His-Phe-Arg-Trp-NH2 against Cryptococcus neoformans. The results indicated that this compound significantly inhibited fungal growth through mechanisms involving melanocortin receptor activation. The study highlighted the importance of structural features in the peptide's activity, suggesting that modifications could enhance its antifungal potency .

Case Study: Neuroprotective Effects

In another investigation, researchers explored the neuroprotective effects of this compound in models of oxidative stress. The findings revealed that treatment with this compound reduced neuronal cell death and improved survival rates by modulating reactive oxygen species (ROS) levels. This suggests potential therapeutic applications for neurodegenerative diseases characterized by oxidative damage .

Q & A

Q. How can researchers ensure reproducibility when synthesizing novel this compound analogs?

- Methodological Answer : Document synthetic protocols in detail (e.g., reaction stoichiometry, purification gradients) and share them as supplementary materials. Use robotic liquid handlers for precise reagent dispensing. Submit samples to third-party labs for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.